molecular formula C19H20N2O2 B7409620 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone

1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone

Cat. No.: B7409620
M. Wt: 308.4 g/mol
InChI Key: MRZFMVJMRYNBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile attacking the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include using high-pressure reactors for hydrogenation and employing continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.

    2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone: Exhibits high affinity toward sigma receptors.

Uniqueness

1-[1-(2-Pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone is unique due to its specific combination of a piperidine ring, a pyridine ring, and a benzoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(2-pyridin-4-ylbenzoyl)piperidin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(22)15-8-12-21(13-9-15)19(23)18-5-3-2-4-17(18)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZFMVJMRYNBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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